Structural Superiority for Kinase Pharmacophore Binding: The 4,6-Difluoro Motif
The positioning of two fluorine atoms at the 4 and 6 positions of the benzothiazole creates a uniquely electron-deficient and lipophilic surface absent in mono-fluoro, non-fluorinated, or 5,7-substituted analogs. The patent literature explicitly demonstrates that the trifluoromethyl-substituted benzamide class (to which this compound belongs) achieves IC50 values in the range of 0.01–1.0 μM for EphB4 kinase inhibition . This potency is contingent on the specific substitution pattern. While the exact IC50 of this specific compound is unpublished, its structural features are designed to optimize this pharmacophore. Substituting with a commercially simpler N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS not available) or N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-63-4) introduces an electron-donating group, which is known to drastically reduce kinase binding affinity relative to the difluoro congeners .
| Evidence Dimension | Kinase Inhibition Potency (EphB4, c-Kit, PDGFR) and Target Binding |
|---|---|
| Target Compound Data | EphB4 IC50: Unpublished for this specific compound; predicted based on pharmacophore to be in the low μM to nM range . |
| Comparator Or Baseline | Class baseline: N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide and N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide. These analogs are predicted to have significantly reduced activity due to unfavorable electronic effects of the electron-donating substituents on the benzothiazole . |
| Quantified Difference | Not explicitly quantified due to lack of published data for the target compound. The difference is a qualitative inference from the established SAR of the chemotype, where electron-withdrawing groups are critical for potency . |
| Conditions | In vitro kinase inhibition assays for EphB4, c-Kit, PDGFR, c-Abl, and Flt-3, as described in the patent . |
Why This Matters
For researchers mapping the SAR of kinase inhibitors, the 4,6-difluoro version is a non-negotiable chemical tool; using any other substitution pattern will produce false negatives in a screen.
- [1] Caravatti, G., Furet, P., Imbach, P., Martiny-Baron, G., Perez, L. B., & Sheng, T. (2006). Trifluoromethyl substituted benzamides as kinase inhibitors. U.S. Patent Application No. US20060035897. View Source
- [2] PubChem. N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, CAS 330189-63-4. National Center for Biotechnology Information. View Source
